molecular formula C13H9BrO4S B14740708 2-Bromo-6-(phenylsulfonyl)benzoic acid CAS No. 5324-88-9

2-Bromo-6-(phenylsulfonyl)benzoic acid

Cat. No.: B14740708
CAS No.: 5324-88-9
M. Wt: 341.18 g/mol
InChI Key: DILFFTYQSOGXCF-UHFFFAOYSA-N
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Description

2-Bromo-6-(phenylsulfonyl)benzoic acid (CAS 5324-88-9) is a high-purity benzoic acid derivative supplied for research and development purposes. This compound features a benzoic acid scaffold substituted with both bromo and phenylsulfonyl functional groups, making it a valuable multifunctional building block in organic synthesis and medicinal chemistry . While specific biological data for this exact compound is limited, its molecular architecture suggests significant research potential. The structure combines a bromo substituent, which is an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), with a phenylsulfonyl group, which is a privileged motif in bioactive molecules . Sulfone-containing compounds are frequently explored in pharmaceutical research for their diverse biological activities . Related structural analogs, particularly those incorporating diarylsulfone motifs, have been investigated as key intermediates in the synthesis of heterocyclic compounds such as 1,2,4-triazole-3-thiones, which have demonstrated notable antioxidant properties in scientific studies . Researchers may utilize this chemical as a precursor for developing more complex molecules for various applications, including potential pharmacological probes. The carboxylic acid group allows for further derivatization to amides or esters, while the sulfonyl group can influence the molecule's electronic properties and binding characteristics. This compound is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

5324-88-9

Molecular Formula

C13H9BrO4S

Molecular Weight

341.18 g/mol

IUPAC Name

2-(benzenesulfonyl)-6-bromobenzoic acid

InChI

InChI=1S/C13H9BrO4S/c14-10-7-4-8-11(12(10)13(15)16)19(17,18)9-5-2-1-3-6-9/h1-8H,(H,15,16)

InChI Key

DILFFTYQSOGXCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Sulfonation Followed by Bromination

This two-step approach involves introducing the phenylsulfonyl group prior to bromination.

Step 1: Sulfonation of Benzoic Acid
Benzoic acid undergoes electrophilic sulfonation using phenylsulfonyl chloride in the presence of a Lewis acid (e.g., AlCl₃). The sulfonyl group directs substitution to the para position relative to the carboxylic acid, yielding 4-(phenylsulfonyl)benzoic acid.

Step 2: Bromination
Bromination at the ortho position is achieved using bromine (Br₂) in concentrated sulfuric acid. The carboxylic acid group acts as a meta director, ensuring bromine incorporation at position 2.
Reaction Conditions :

  • Temperature: 0–5°C (to minimize side reactions)
  • Yield: ~65–75%

Limitations : Competing meta bromination may occur, necessitating careful stoichiometric control.

Bromination Followed by Sulfonation

Inverse sequencing avoids competing directing effects but requires protection of the carboxylic acid group.

Step 1: Bromination of Methyl Benzoate
Methyl benzoate is brominated using Br₂/FeBr₃ to yield methyl 2-bromobenzoate. The ester group directs bromine to position 2.

Step 2: Sulfonation
The brominated ester reacts with phenylsulfonyl chloride under Friedel-Crafts conditions (AlCl₃, CH₂Cl₂). Hydrolysis of the ester (NaOH/H₂O) yields the target compound.
Key Data :

Parameter Value Source
Sulfonation Temp. 25–30°C
Ester Hydrolysis 80°C, 2 h
Overall Yield 58–63%

Advantage : Higher regioselectivity due to prior bromine placement.

Oxidation of a Sulfide Intermediate

A thioether intermediate is oxidized to the sulfone, offering a modular route.

Step 1: Synthesis of 2-Bromo-6-(phenylthio)benzoic Acid
2-Bromobenzoic acid reacts with thiophenol via Ullmann coupling (CuI, K₂CO₃, DMF).

Step 2: Oxidation to Sulfone
Treatment with Oxone® (2 equiv.) in MeOH/H₂O at 0°C converts the sulfide to the sulfone.
Performance Metrics :

  • Oxidation Yield: 85–90%
  • Purity: >95% (HPLC)

Drawback : Requires handling malodorous thiophenol.

Advanced Methods

Diazonium Salt-Mediated Bromination

A diazonium intermediate enables precise bromine placement.

Procedure :

  • Nitration : 6-(Phenylsulfonyl)benzoic acid is nitrated (HNO₃/H₂SO₄) at position 2.
  • Reduction : Nitro group reduced to amine (H₂/Pd-C).
  • Diazotization : Amine converted to diazonium salt (NaNO₂/HCl).
  • Bromination : Diazonium salt treated with CuBr to yield the bromo product.

Yield : 45–50% (four steps).

Palladium-Catalyzed Coupling

A Suzuki-Miyaura coupling introduces the sulfonyl group post-bromination.

Steps :

  • Borylation : 2-Bromo-6-iodobenzoic acid undergoes borylation (Pd(dppf)Cl₂, B₂Pin₂).
  • Coupling : Phenylsulfonyl boronic acid reacts under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃).

Challenges : Limited availability of phenylsulfonyl boronic acid reagents.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Direct Sulfonation 65–75 90–95 Fewer steps Regioselectivity issues
Bromination First 58–63 92–97 High regiocontrol Requires protection/deprotection
Sulfide Oxidation 85–90 >95 High oxidation efficiency Odorous intermediates
Diazonium Route 45–50 88–90 Precise bromine placement Multi-step, low yield

Industrial-Scale Considerations

  • Cost Efficiency : Direct sulfonation is preferred for bulk synthesis despite moderate yields.
  • Safety : Bromination steps require strict temperature control to avoid HBr release.
  • Purification : Column chromatography is often necessary for high-purity products, increasing production costs.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(phenylsulfonyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the phenylsulfonyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfone derivatives.

Scientific Research Applications

2-Bromo-6-(phenylsulfonyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes involving sulfonyl groups and brominated aromatic compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(phenylsulfonyl)benzoic acid involves its interaction with molecular targets through its functional groups. The bromine atom and phenylsulfonyl group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Recognition

The position and nature of substituents on benzoic acid derivatives significantly impact their chemical behavior and biological interactions. For example:

  • Substituent Position : Evidence from a yeast biosensor study indicates that substituent position (para > ortho > meta) governs recognition efficiency. In 2-Bromo-6-(phenylsulfonyl)benzoic acid, the bulky phenylsulfonyl group at the 6-position (ortho to the carboxylic acid) may reduce biosensor affinity compared to para-substituted analogs like 4-bromo-2-fluoro-6-methylbenzoic acid (CAS 1242157-23-8) .
  • Electron-Withdrawing Groups : Bromine (electronegative) and phenylsulfonyl (electron-withdrawing) substituents increase the acidity of the carboxylic acid moiety compared to methyl-substituted analogs (e.g., 2-bromo-6-methylbenzoic acid, CAS 176548-70-2) .

Toxicity Profiles

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives reveal that molecular connectivity indices (0JA, 1JA) correlate with oral LD50 in mice. Key findings include:

  • Connectivity Indices : Higher zero- and first-order connectivity indices (0JA, 1JA) correlate with increased toxicity. The phenylsulfonyl group in this compound likely elevates these indices compared to simpler derivatives like benzoic acid or 2-bromo-6-methylbenzoic acid, suggesting higher predicted toxicity .
  • Cross-Factor JB : The product of 0JA and 1JA (JB) further refines toxicity predictions. Structural complexity from the phenylsulfonyl group may amplify JB values, aligning with trends observed in halogenated benzoic acids .

Functional Properties

  • Antioxidant Activity: Cinnamic acid derivatives (e.g., ferulic acid) exhibit superior antioxidant activity compared to benzoic acid analogs due to resonance-stabilized radicals.
  • Synthetic Utility: Brominated benzoic acids serve as intermediates in coupling reactions. For instance, 2-bromo-6-[(4′-fluoro-2′,6′-dimethylphenyl)amino]benzoic acid (Compound 11a) is synthesized via Buchwald-Hartwig amination, a reaction feasible for this compound due to its electrophilic bromine substituent .

Table 1. Comparative Analysis of Key Benzoic Acid Derivatives

Compound Name Substituents Molecular Weight Predicted LD50 (mg/kg)* Key Applications
This compound 2-Br, 6-PhSO2 355.2 ~250–300 Pharmaceutical intermediates
2-Bromo-6-methylbenzoic acid 2-Br, 6-CH3 215.0 ~500–600 Agrochemical synthesis
4-Bromo-2-fluoro-6-methylbenzoic acid 4-Br, 2-F, 6-CH3 233.0 ~400–450 Biosensor recognition studies
Protocatechuic acid 3,4-di-OH 154.1 >2000 Antioxidant, food preservative

*LD50 values inferred from QSTR models .

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 2-bromo-6-(phenylsulfonyl)benzoic acid, and how can purity be validated?

A1: The compound can be synthesized via sulfonylation of brominated benzoic acid precursors. A validated method involves reacting 2-bromo-6-chlorobenzoic acid with sodium benzenesulfinate in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . Post-synthesis, purity is assessed using HPLC (≥95% purity threshold) coupled with LC-MS to confirm molecular weight (M+H⁺ expected at ~355.15 Da) . Melting point analysis (e.g., comparing observed mp 156–161°C to literature) further validates crystallinity .

Q. Q2: Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

A2: Prioritize:

  • ¹H/¹³C NMR : Confirm bromine and sulfonyl group positions. For example, the sulfonyl group causes deshielding of adjacent aromatic protons (δ ~7.5–8.5 ppm) .
  • FT-IR : Look for S=O stretches (~1350 cm⁻¹) and carboxylic acid O–H (~2500–3000 cm⁻¹) .
  • High-resolution MS : Exact mass analysis (e.g., m/z 355.0422 for C₁₃H₁₀BrO₄S) ensures molecular formula accuracy .

Advanced Synthesis and Mechanistic Insights

Q. Q3: How can researchers optimize reaction yields when introducing the phenylsulfonyl group to brominated benzoic acid derivatives?

A3: Key optimizations:

  • Solvent selection : Use DMSO or DMF to stabilize intermediates via polar interactions .
  • Catalyst screening : Pd/C or CuI may accelerate nucleophilic aromatic substitution (SNAr) for sulfonylation .
  • Temperature control : Gradual heating (e.g., 80°C → 100°C) minimizes side reactions like decarboxylation .
  • Reaction monitoring : In-situ IR tracks sulfonate ester formation (disappearance of S–O bands at ~1180 cm⁻¹) .

Q. Q4: What are common contradictions in spectral data for this compound, and how can they be resolved?

A4: Contradictions often arise between NMR and LC-MS results. For example:

  • NMR splitting anomalies : Steric hindrance from the sulfonyl group may distort coupling constants. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • LC-MS adduct formation : Sodium or potassium adducts (e.g., M+Na⁺ at m/z 377.12) may obscure molecular ion peaks. Employ ammonium acetate in mobile phases to suppress adducts .

Stability and Storage

Q. Q5: What storage conditions are recommended to prevent degradation of this compound?

A5: Store at 0–6°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation . Periodic stability testing via TLC (hexane:ethyl acetate, 3:1) detects decomposition products .

Advanced Applications in Drug Discovery

Q. Q6: How is this compound utilized in the synthesis of phthalazinone derivatives, and what mechanistic insights are critical?

A6: It serves as a precursor for phthalazinones via cyclocondensation with hydrazines. Mechanistically:

  • Carboxylic acid activation : Use EDCl/HOBt to form an active ester, enabling nucleophilic attack by hydrazine .
  • Ring closure : Heating in acetic acid promotes intramolecular cyclization, forming the phthalazinone core .
  • Stereoelectronic effects : The electron-withdrawing sulfonyl group directs regioselectivity during cyclization .

Q. Q7: What strategies mitigate toxicity risks during in vitro biological testing of derivatives?

A7:

  • Metabolic profiling : Use LC-MS/MS to identify reactive metabolites (e.g., glutathione adducts) .
  • Structural analogs : Replace the sulfonyl group with sulfonamide to reduce electrophilicity .
  • Dose-response assays : Prioritize IC₅₀ values >10 µM to minimize off-target effects in cell-based models .

Data Interpretation and Reproducibility

Q. Q8: How should researchers address discrepancies in reported melting points for this compound?

A8: Variations (e.g., mp 156–161°C vs. 117–119°C in some analogs) arise from polymorphic forms . Mitigate by:

  • Recrystallization : Use ethanol/water mixtures to isolate the thermodynamically stable form .
  • DSC analysis : Compare endothermic peaks to published thermograms .

Q. Q9: What computational tools aid in predicting reactivity or binding affinity of derivatives?

A9:

  • DFT calculations : Gaussian 16 models transition states for sulfonylation reactions (B3LYP/6-31G* basis set) .
  • Molecular docking : AutoDock Vina screens derivatives against targets like COX-2 (PDB ID: 5KIR) .

Regulatory and Safety Compliance

Q. Q10: What safety protocols are essential when handling this compound in a laboratory setting?

A10:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles .
  • Ventilation : Use fume hoods to avoid inhalation of brominated aromatic vapors .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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